(4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
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Description
(4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C39H32N2O2 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS No. 1656253-81-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and studies.
Chemical Structure and Properties
The molecular formula of the compound is C39H32N2O2, with a molecular weight of 560.68 g/mol. The structure features two oxazole rings connected by a dihydroindene moiety. The specific stereochemistry (4S, 4'S, 5S, 5'S) suggests potential chiral interactions that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with oxazole moieties often exhibit significant biological activities including:
- Antimicrobial Activity : Oxazole derivatives have been reported to possess antimicrobial properties against various pathogens.
- Anticancer Potential : Certain oxazole-containing compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies suggest neuroprotective properties which could be beneficial in neurodegenerative diseases.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole ring can interact with active sites of enzymes, inhibiting their function.
- DNA Interaction : Compounds may intercalate with DNA or bind to specific sequences, affecting replication and transcription.
- Cell Signaling Modulation : These compounds can influence cellular signaling pathways which are crucial for cell survival and proliferation.
Antimicrobial Activity
A study investigating the antimicrobial properties of oxazole derivatives found that compounds similar to (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Research published in a peer-reviewed journal indicated that certain oxazole derivatives displayed cytotoxic effects on various cancer cell lines including breast and colon cancer cells . The study demonstrated that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of oxazole derivatives in models of neurodegeneration. The study reported that these compounds reduced oxidative stress markers and improved neuronal survival in vitro .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(4S,5S)-2-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCBNAKEMVGOCN-ZYADHFCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CC1(C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@@H](O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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